molecular formula C26H26N4O5 B3932768 N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

Cat. No.: B3932768
M. Wt: 474.5 g/mol
InChI Key: YPKFWGTWVIXQML-UHFFFAOYSA-N
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Description

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzoylpiperazine moiety attached to a phenyl ring, which is further substituted with ethoxy and nitro groups. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O5/c1-2-35-24-13-8-20(18-23(24)30(33)34)25(31)27-21-9-11-22(12-10-21)28-14-16-29(17-15-28)26(32)19-6-4-3-5-7-19/h3-13,18H,2,14-17H2,1H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKFWGTWVIXQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzoylpiperazine: The initial step involves the reaction of piperazine with benzoyl chloride to form benzoylpiperazine.

    Nitration: The benzoylpiperazine derivative is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Ethoxylation: The nitrated compound is further reacted with ethyl iodide in the presence of a base such as potassium carbonate to introduce the ethoxy group.

    Coupling Reaction: Finally, the ethoxylated and nitrated benzoylpiperazine is coupled with a phenyl ring through a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, sodium borohydride.

    Substitution: Sodium ethoxide, potassium tert-butoxide, various nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives with reduced nitro groups.

    Substitution: Compounds with substituted functional groups replacing the ethoxy group.

Scientific Research Applications

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide has a wide range of applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: It is used in the study of cellular mechanisms and pathways, including its effects on enzyme activity and receptor binding.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzoylpiperazine moiety is known to bind to certain receptors in the central nervous system, modulating their activity. Additionally, the nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide can be compared with other piperazine derivatives, such as:

    N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-chlorobenzamide: Similar structure but with a chloro group instead of an ethoxy group.

    N-[4-(4-benzoylpiperazin-1-yl)phenyl]-2-phenoxyacetamide: Contains a phenoxyacetamide moiety instead of the ethoxy and nitro groups.

    N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide: Features a pentanamide group, differing in the length and type of substituent chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide
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N-[4-(4-benzoylpiperazin-1-yl)phenyl]-4-ethoxy-3-nitrobenzamide

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